8-CPT-Cyclic AMP sodium
Description
Significance of Cyclic Adenosine (B11128) Monophosphate (cAMP) as a Ubiquitous Second Messenger
Cyclic adenosine monophosphate (cAMP) is a fundamental and ubiquitous second messenger molecule involved in a vast array of biological processes across diverse organisms. wikipedia.orgnih.govbiologyonline.com Discovered by Dr. Earl W. Sutherland in 1958, a discovery that earned him a Nobel Prize, cAMP plays a critical role in intracellular signal transduction, relaying the effects of extracellular stimuli such as hormones (e.g., glucagon (B607659) and adrenaline) that cannot directly cross the plasma membrane. wikipedia.orgnih.govbiologyonline.commdpi.com
The synthesis of cAMP occurs from adenosine triphosphate (ATP) via the enzyme adenylate cyclase, which is typically located on the inner side of the plasma membrane and activated by G-protein-coupled receptors. wikipedia.orgbiologyonline.commdpi.com Conversely, cAMP is degraded to 5′-AMP by a family of enzymes known as phosphodiesterases (PDEs), thereby regulating its intracellular levels and signaling duration. wikipedia.orgnih.govbiologyonline.com
The primary mechanism of cAMP action in eukaryotic cells involves the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. wikipedia.orgnih.govbiologyonline.comannualreviews.org PKA exists as an inactive holoenzyme comprising two catalytic and two regulatory subunits. Upon cAMP binding to the regulatory subunits, the catalytic subunits dissociate and become active, subsequently phosphorylating specific serine or threonine residues on target proteins. wikipedia.orgbiologyonline.com These phosphorylated proteins can then directly influence ion channels, activate or inhibit enzymes, or regulate gene transcription by phosphorylating transcription factors. wikipedia.orgbiologyonline.comannualreviews.org Beyond PKA, cAMP also influences cellular functions through other effectors, including Exchange Proteins Activated by cAMP (EPACs), cyclic nucleotide-gated ion (CNG) channels, and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.gov cAMP's broad involvement spans critical biological processes such as metabolism (glycogen, sugar, lipid), gene regulation, neurotransmitter synthesis, growth factor responses, and immune function. wikipedia.orgnih.gov
Evolution of Cyclic Nucleotide Analogs as Pharmacological Probes in Signal Transduction Research
The inherent properties of endogenous cyclic nucleotides, such as their poor membrane permeability, susceptibility to metabolic degradation by phosphodiesterases, and often broad specificity for various downstream effectors, presented significant challenges for researchers aiming to precisely investigate cAMP-mediated signaling in living systems. researchgate.netmdpi.comresearchgate.net This led to the strategic development of synthetic cyclic nucleotide analogs. The primary goal of these analogs was to overcome these limitations by improving cell membrane penetration, enhancing resistance to enzymatic degradation, and achieving greater selectivity for specific cAMP-binding proteins or PKA isozymes. researchgate.netmdpi.comdoi.orgmdpi.comresearchgate.net
Early generations of cyclic nucleotide analogs, such as N6,O2′-dibutyryl-cAMP and 8-bromo-cAMP, emerged as standard tools for studying biochemical and physiological signal transduction pathways. researchgate.netdoi.org These modifications often involved substitutions at the N6, O2′, or C8 positions of the adenosine moiety or alterations to the cyclic phosphate (B84403) group. researchgate.netmdpi.comdoi.org The continuous evolution of these analogs has led to compounds with improved pharmacological profiles, including enhanced lipophilicity for better cell entry, increased metabolic stability, and refined target specificity. researchgate.netmdpi.comdoi.orgresearchgate.net The development of these sophisticated pharmacological probes has been instrumental in dissecting the complex roles of cAMP and cGMP in cellular processes like gene control, chemotaxis, proliferation, differentiation, and apoptosis, and has opened new avenues for basic and applied research, including the identification of potential therapeutic targets. mdpi.comdoi.orgmdpi.comresearchgate.net
Historical Context of 8-Cpt-cAMP Development and Initial Characterization
8-CPT-cAMP, chemically known as 8-(4-chlorophenylthio)-adenosine 3′,5′-cyclic monophosphate, represents a significant advancement in the design of cyclic nucleotide analogs. It is characterized as a lipophilic, cell-permeable cAMP analog. biolog.deabcam.com Its development aimed to create a compound with enhanced properties compared to endogenous cAMP, specifically focusing on improved cell membrane permeability and increased resistance to degradation by phosphodiesterases. biolog.deabcam.comctdbase.orgwikipedia.org
Initial characterization studies revealed that 8-CPT-cAMP acts as an activator of both cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), as well as the exchange proteins activated by cAMP (Epac). biolog.deabcam.com It demonstrated a higher activation potential for these targets compared to native cAMP and exhibited improved stability against phosphodiesterase enzymes. biolog.deabcam.com Furthermore, 8-CPT-cAMP showed a notable site selectivity, preferentially binding to site B of cAMP-dependent PKA type II. biolog.deabcam.com
A crucial aspect of 8-CPT-cAMP's utility stems from its ability to differentiate between cAMP effectors. While it activates both PKA and Epac, specific derivatives, such as 8-pCPT-2′-O-Me-cAMP (also known as 8-CPT-2Me-cAMP or 8-CPT-AM), were later developed to exhibit a strong preference for Epac1 over PKA, often showing approximately 100-fold selectivity towards Epac1. researchgate.netfrontiersin.orgahajournals.orgrndsystems.comtocris.com This selectivity was attributed to the 2′-O-methyl modification and the unique Gln270 residue in Epac1, which is not conserved in Epac2, making 8-CPT a weaker activator of Epac2. ahajournals.org
Despite its lipophilic nature, the initial 8-CPT-cAMP compound displayed relatively poor membrane permeability due to its negatively charged phosphate groups. researchgate.net To address this, acetoxymethyl ester (AM) derivatives, such as 8-pCPT-2′-O-Me-cAMP-AM, were synthesized. researchgate.netahajournals.org These esterified forms readily cross the plasma membrane and are subsequently hydrolyzed by intracellular esterases to release the biologically active 8-CPT-cAMP or its modified forms, significantly improving their efficiency in cultured cells. researchgate.netahajournals.org
Early research findings utilizing 8-CPT-cAMP highlighted its effectiveness in various cellular contexts. For instance, it was shown to increase the rate of jun-B and jun-D gene transcription in human HL-60 myeloid leukemia cells, demonstrating its role in regulating gene expression via cAMP-dependent pathways. nih.gov In acute promyelocytic leukemia (APL) models, 8-CPT-cAMP was found to enhance the therapeutic efficacy of all-trans retinoic acid (ATRA) by promoting cell differentiation and inducing the degradation of the PLZF/RARα fusion protein, thereby extending the survival of leukemic mice. pnas.org These initial characterizations established 8-CPT-cAMP as a valuable pharmacological probe for dissecting the diverse roles of cyclic nucleotide signaling in cellular physiology and pathology.
Structure
2D Structure
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJFVHMIFGLKQL-DNBRLMRSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93882-12-3 | |
| Record name | Adenosine, 8-((4-chlorophenyl)thio)-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093882123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Elucidation of 8 Cpt Camp Action on Core Camp Effectors
Differential Activation Profiles of Protein Kinase A (PKA) by 8-Cpt-cAMP
While 8-CPT-cAMP can activate PKA, its potency is considerably lower than that of native cAMP. Studies indicate that 8-CPT-cAMP is 30 to 100 times less potent than cAMP in activating PKA. researchgate.net Despite this reduced potency, 8-CPT-cAMP is capable of triggering PKA signaling in various cellular contexts. pnas.org
Specificity towards PKA Isoforms (Type I and Type II)
PKA exists as different isoforms, primarily PKA Type I (PKAI) and PKA Type II (PKAII), distinguished by their regulatory subunits (RI and RII, respectively). 8-CPT-cAMP demonstrates a notable site selectivity, preferentially interacting with Site B of cAMP-dependent PKA Type II. abcam.combiolog.de This preference is further supported by observations that, despite some studies showing PKA activation, the compound's affinity for RII is higher than for RI, particularly at Site B. nih.gov
Site Selectivity within PKA Regulatory Subunits (e.g., Site A of RI, Site B of RII)
The PKA holoenzyme is an inactive tetramer consisting of two regulatory (R) and two catalytic (C) subunits. Activation occurs when cAMP binds to the R subunits, leading to the dissociation and activation of the C subunits. wikipedia.orgresearchgate.net Each R subunit contains two distinct cAMP binding sites, designated Site A and Site B. 8-CPT-cAMP exhibits selectivity for Site B of the PKA Type II regulatory subunit (RII). abcam.combiolog.denih.gov
Table 1: Relative Potency of 8-CPT-cAMP in PKA Activation
| Compound | Relative Potency (vs. cAMP) | PKA Isoform/Site Preference | Reference |
| 8-CPT-cAMP | 30-100 times less potent | Site B of PKA Type II | researchgate.netabcam.combiolog.de |
Engagement and Activation of Exchange Proteins Directly Activated by cAMP (Epac)
8-CPT-cAMP is recognized as a selective and potent activator of Epac proteins. rndsystems.comtocris.com It was the first identified agonist for Epac1 and has been extensively used to investigate Epac1's biological roles. researchgate.netahajournals.org In some instances, 8-CPT-cAMP has been shown to activate Epac without significantly activating PKA, particularly in pancreatic β-cells. nih.gov
Distinct Activation Potencies for Epac1 versus Epac2 Isoforms
8-CPT-cAMP exhibits differential activation potencies for the two main Epac isoforms, Epac1 and Epac2. It preferentially activates Epac1 over Epac2. researchgate.netahajournals.org In vitro studies have demonstrated that 8-CPT-cAMP is more efficient than native cAMP in activating recombinant Epac1 isoforms. ahajournals.org For instance, it has been reported to be ten times more efficient than cAMP in activating Epac1, with an apparent affinity (EC50) of 2.2 μM for Epac1, compared to 30 μM for cAMP. researchgate.netnih.gov Conversely, 8-CPT-cAMP is a weaker agonist than cAMP in activating the Epac2 isoform and is generally considered a poor activator of Epac2. researchgate.netahajournals.org
Table 2: Activation Potency of 8-CPT-cAMP on Epac Isoforms
| Compound | Target | EC50 (μM) / Relative Potency | Preference | Reference |
| 8-CPT-cAMP | Epac1 | 2.2 (higher affinity than cAMP) | Preferential | ahajournals.orgnih.gov |
| 8-CPT-cAMP | Epac2 | Weaker agonist than cAMP | Poor activator | researchgate.netahajournals.org |
| cAMP | Epac1 | 30 | - | nih.gov |
Role of Specific Amino Acid Residues in Epac Activation by 8-Cpt-cAMP
The differential activation profile of 8-CPT-cAMP towards Epac isoforms is attributed to specific amino acid residues within their binding domains. The activation of Epac1 by 8-CPT-cAMP is dependent on a unique Glutamine residue at position 270 (Gln270) in Epac1. ahajournals.org This particular amino acid is not conserved in Epac2, which largely explains why 8-CPT-cAMP is a poor activator of Epac2. ahajournals.org The structural difference in Epac1, specifically the absence of a glutamate (B1630785) residue that interacts with the ribose of cAMP in PKA, was a key consideration in the design of selective Epac1 agonists like 8-pCPT-2'-O-Me-cAMP. researchgate.net
Modulatory Effects on Phosphodiesterase (PDE) Activity
Beyond its direct effects on PKA and Epac, 8-CPT-cAMP also exerts modulatory effects on phosphodiesterase (PDE) activity. It is characterized as a potent PDE inhibitor, contributing to enhanced cyclic AMP stability within cells. scbt.com Research findings indicate that 8-CPT-cAMP can inhibit several PDE isoforms:
Cyclic GMP-specific phosphodiesterase (PDE Va): Potently inhibited with an IC50 of 0.9 μM. abcam.comnih.gov
Cyclic GMP-inhibited phosphodiesterase (PDE III): Inhibited with an IC50 of 24 μM. abcam.comnih.gov
Cyclic AMP-specific phosphodiesterase (PDE IV): Inhibited with an IC50 of 25 μM. abcam.comnih.gov
Furthermore, 8-CPT-cAMP is metabolized by PDE Va at approximately half the rate of cyclic GMP. nih.gov This inhibition of PDEs by 8-CPT-cAMP and its analogs can indirectly lead to increased intracellular levels of both cAMP and cGMP, which may subsequently activate other cyclic nucleotide-dependent effectors such as PKA, PKG, and cyclic nucleotide-gated channels. ahajournals.org
Table 3: 8-CPT-cAMP Inhibition of Phosphodiesterase Isoforms
| PDE Isoform | IC50 (μM) | Reference |
| PDE Va | 0.9 | abcam.comnih.gov |
| PDE III | 24 | abcam.comnih.gov |
| PDE IV | 25 | abcam.comnih.gov |
Inhibition of Cyclic GMP-Specific Phosphodiesterase (PDE VA)
8-Cpt-cAMP is a potent inhibitor of cyclic GMP-specific phosphodiesterase (PDE VA). Research indicates that 8-Cpt-cAMP inhibits PDE VA with an inhibitory concentration 50% (IC50) value of 0.9 µM. nih.govwikipedia.orgguidetopharmacology.org This potency is comparable to that of zaprinast (B1683544), a known PDE VA inhibitor. nih.govguidetopharmacology.org Furthermore, 8-Cpt-cAMP is subject to metabolism by PDE VA, albeit at a rate approximately half that of cyclic GMP. guidetopharmacology.org This inhibitory action on PDE VA can lead to an increase in basal cGMP levels within cells. wikipedia.org
Table 1: Inhibition of PDE VA by 8-Cpt-cAMP
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 8-Cpt-cAMP | PDE VA | 0.9 | nih.govwikipedia.orgguidetopharmacology.org |
| Zaprinast | PDE VA | 0.9 | nih.govguidetopharmacology.org |
Impact on Cyclic GMP-Inhibited Phosphodiesterase (PDE III)
Table 2: Inhibition of PDE III by 8-Cpt-cAMP
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 8-Cpt-cAMP | PDE III | 24 | nih.govwikipedia.orgguidetopharmacology.org |
Effects on Cyclic AMP-Specific Phosphodiesterase (PDE IV)
8-Cpt-cAMP also exerts inhibitory effects on cyclic AMP-specific phosphodiesterase (PDE IV). The IC50 for 8-Cpt-cAMP's inhibition of PDE IV has been determined to be 25 µM. nih.govwikipedia.orgguidetopharmacology.org Given that PDE IV is a cAMP-specific PDE, its inhibition by 8-Cpt-cAMP would be expected to contribute to elevated intracellular cAMP levels, thereby influencing downstream signaling pathways that are mediated by cAMP-dependent protein kinase (PKA).
Table 3: Inhibition of PDE IV by 8-Cpt-cAMP
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 8-Cpt-cAMP | PDE IV | 25 | nih.govwikipedia.orgguidetopharmacology.org |
Downstream Signaling Cascades and Molecular Interplay Mediated by 8 Cpt Camp
Activation of Ras-related G Proteins: Rap1 and Rap2
A primary and well-established downstream effect of 8-CPT-cAMP is the activation of Ras-related small G proteins, specifically Rap1 and Rap2 bmbreports.orgnih.govcaymanchem.com. Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for Rap1 and Rap2, catalyzing the exchange of GDP for GTP, thereby transitioning these proteins to their active state glpbio.cn. This activation is crucial for various cellular processes. For instance, Rap1 activation is essential for the cAMP-mediated release of Weibel-Palade bodies (WPBs) in endothelial cells nih.gov. The Epac-Rap1 pathway also plays a significant role in integrin-mediated cell adhesion glpbio.cn. Beyond Rap1 and Rap2, Epac can also catalyze the activation of the small GTPase R-Ras, which can further promote phospholipase D activity nih.gov.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
8-CPT-cAMP-mediated Epac activation significantly modulates the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to cell growth, differentiation, and stress responses.
Activation of Epac by 8-CPT-2Me-cAMP leads to the stimulation and phosphorylation of Extracellular Signal-Regulated Kinase (ERK) caymanchem.comaacrjournals.org. In endothelial cells, Epac activation induces a transient but strong phosphorylation of ERK nih.gov. Research indicates that a novel Epac-specific cAMP analog can independently regulate Rap1 and ERK pathways bmbreports.orgcaymanchem.com. The Epac-ERK pathway has been implicated in various cancers, often playing a pro-proliferative role bmbreports.org. Conversely, in B lymphoma cells, the activation of the Epac-ERK and Akt pathways has been shown to induce growth arrest bmbreports.org. It is important to note that other cAMP analogs, such as 8-Cl-cAMP, have been observed to have different effects, with PKA I-selective cAMP analogs inhibiting ERK phosphorylation, while 8-Cl-cAMP did not.
The interaction of 8-CPT-cAMP with p38 MAPK signaling is more nuanced. Studies using 8-CPT-Me-cAMP have shown that it stimulates ERK but not p38 MAP kinase activity in SH-SY5Y cells aacrjournals.org. While Epac activation has been broadly associated with p38 phosphorylation in some contexts bmbreports.org, direct evidence for 8-CPT-cAMP specifically activating p38 MAPK is less consistent compared to its clear effect on ERK. It is crucial to distinguish 8-CPT-cAMP's effects from those of other cAMP analogs, such as 8-Cl-cAMP, which has been shown to induce progressive phosphorylation of p38 MAPK.
Intersections with the Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Network
The Epac-mediated signaling initiated by 8-CPT-cAMP also intersects with the mammalian target of rapamycin (mTOR) signaling network, a key regulator of cell growth, metabolism, and proliferation. Epac activates both the ERK1/2 and PI3K/Akt signaling pathways, both of which converge at mTOR signaling aacrjournals.org. This convergence allows Epac to promote mTOR-mediated increases in cell proliferation aacrjournals.org.
Specific research findings highlight this connection:
8-CPT-2Me-cAMP, as a selective Epac agonist, has been shown to activate both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) in prostate cancer cells nih.gov.
During this activation, Epac1 can co-immunoprecipitate with components of mTORC1 (Raptor) and mTORC2 (Rictor), suggesting that Epac1 may function as a "scaffold" protein to facilitate their activation nih.gov.
The pro-proliferative effects mediated by Epac in human cancer cells require the activation of both B-Raf/ERK and mTOR signaling cascades.
Pharmacological inhibition or siRNA-mediated knockdown of Epac has been observed to downregulate mTORC1 activity.
Furthermore, the activation of the cAMP/Epac/Rap1 pathway, often stimulated by the binding of prostaglandin (B15479496) E2 (PGE2) to its receptors, can promote the activation of mTOR signaling aacrjournals.org.
Interestingly, while Epac generally promotes mTOR activity, cAMP-Epac signaling may inhibit mTOR-independent autophagy pathways through the activation of components like Rap2B, PLC-ε, IP3, and the Ca2+-calpain-Gsα pathways bmbreports.org.
Orchestration of Intracellular Calcium Dynamics
8-CPT-cAMP, through Epac, plays a significant role in regulating intracellular calcium dynamics, particularly in excitable cells.
A notable effect of 8-CPT-2Me-cAMP is its ability to stimulate Epac-mediated calcium release from intracellular stores bmbreports.orgnih.govcaymanchem.com. In pancreatic β-cells, 8-pCPT-2'-O-Me-cAMP mobilizes Ca2+ from intracellular stores via Epac-mediated Calcium-Induced Calcium Release (CICR). This cAMP-dependent increase in intracellular calcium concentration that accompanies CICR is subsequently coupled to exocytosis, demonstrating a direct link between Epac activation, calcium signaling, and cellular secretion.
Data Tables
| Compound | EC50 / IC50 (µM) | Target / Effect | Reference |
| 8-CPT-2Me-cAMP | 2.2 (EC50) | Activates Epac1 | bmbreports.orgnih.govcaymanchem.com |
| 8-CPT-2Me-cAMP | >10 (EC50) | Activates PKA | bmbreports.orgnih.govcaymanchem.com |
| 8-CPT-cAMP (8-(4-chlorophenylthio)-cyclic AMP) | 0.9 (IC50) | Inhibits cyclic GMP-specific phosphodiesterase (PDE VA) | |
| 8-CPT-cAMP (8-(4-chlorophenylthio)-cyclic AMP) | 24 (IC50) | Inhibits cyclic GMP-inhibited phosphodiesterase (PDE III) | |
| 8-CPT-cAMP (8-(4-chlorophenylthio)-cyclic AMP) | 25 (IC50) | Inhibits cyclic AMP-specific phosphodiesterase (PDE IV) |
Cellular Process Regulation and Phenotypic Manifestations Driven by 8 Cpt Camp
Transcriptional and Post-Transcriptional Gene Expression Reprogramming
The activation of PKA by 8-CPT-cAMP leads to widespread alterations in gene expression, impacting numerous cellular functions. These changes are crucial for the diverse phenotypic responses observed in cells treated with this analog.
Treatment of eukaryotic cells with 8-CPT-cAMP results in significant and time-dependent changes in global gene expression patterns. In studies using murine wild-type S49 lymphoma cells, incubation with 8-CPT-cAMP for 24 hours led to altered expression of approximately 4,500 out of 13,600 unique genes pnas.orgpnas.orgpnas.org. These transcriptional changes are explicitly dependent on PKA activity, as gene expression remained unaltered in Kin- S49 cells lacking PKA when exposed to 8-CPT-cAMP pnas.orgpnas.orgpnas.orgnih.gov. The extent of gene expression alteration increases over time, demonstrating a progressive reprogramming of the cellular transcriptome.
Table 1: Large-Scale Gene Expression Alterations in Wild-Type S49 Lymphoma Cells by 8-CPT-cAMP
| Treatment Duration | Number of Genes with Significant Expression Change (Fold Change > 1.5, P < 0.06) | Total Unique Genes on Microarray |
| 2 hours | 1,680 pnas.org | 13,642 pnas.org |
| 6 hours | 2,050 pnas.org | 13,642 pnas.org |
| 24 hours | 3,337 pnas.org (representing 4,475 unique transcripts overall) pnas.org | 13,642 pnas.org |
A critical aspect of 8-CPT-cAMP's action involves its influence on genes containing evolutionarily conserved cAMP-response elements (CREs). Within just two hours of treatment, 8-CPT-cAMP was observed to alter the expression of 152 genes that possess these CREs within 5 kilobases of their transcriptional start sites pnas.orgpnas.orgnih.gov. The activation of the cAMP-PKA pathway by 8-CPT-cAMP leads to the phosphorylation of the cAMP-response element-binding protein (CREB), a key transcription factor that binds to CREs and mediates transcriptional responses nih.govresearchgate.net.
A notable consequence of 8-CPT-cAMP treatment is the rapid and significant induction of the inhibitory CRE-modulator (ICER) expression. In S49 cells, ICER was highly induced by cAMP/PKA within two hours of 8-CPT-cAMP administration, with detection possible between 30 minutes and one hour pnas.orgpnas.org. This induction suggests the presence of an autoregulatory PKA feedback loop that subsequently decreases CRE-mediated transcription pnas.orgpnas.orgresearchgate.net. ICER, an isoform of CREM (cAMP response element modulator), binds to CREs and acts to reduce PKA-mediated transcription, thereby playing a role in regulating the duration and intensity of cAMP responses pnas.org.
The influence of 8-CPT-cAMP extends to the regulation of circadian rhythms. Specifically, the circadian clock gene Per1 is among the genes whose expression is altered by 8-CPT-cAMP within two hours of treatment pnas.orgpnas.orgnih.govpublicationslist.org. Research indicates that cAMP signaling is an integral component of the mammalian circadian pacemaker, contributing to the amplitude, phase, and period of oscillations and sustaining transcriptional rhythms in the suprachiasmatic nucleus (SCN) and peripheral tissues nih.gov.
The broad transcriptional reprogramming induced by 8-CPT-cAMP impacts gene networks across a wide array of biochemical pathways. Functional annotation of gene expression patterns in S49 cells treated with 8-CPT-cAMP revealed changes in genes associated with various biological processes. These include, but are not limited to, the endoplasmic reticulum, kinase activities, cell differentiation, lysosomal function, hydrolase activity, intracellular signaling, cell death, cell cycle regulation, RNA binding, and protein metabolism pnas.org. Furthermore, 8-CPT-cAMP has been shown to activate pathways such as PI3K/Akt and MEK/ERK signaling, demonstrating its broad influence on cellular regulatory networks frontiersin.org.
Control of Cell Cycle Progression and Differentiation
8-CPT-cAMP plays a significant role in regulating cell cycle progression and influencing cellular differentiation. Its effects are often cell-type dependent, highlighting the contextual nature of cAMP signaling.
In wild-type S49 lymphoma cells, 8-CPT-cAMP induces a G1-phase cell-cycle arrest pnas.orgpnas.orgpnas.orgnih.gov. This arrest is accompanied by changes in the mRNA and protein expression of several cell-cycle regulators pnas.orgpnas.org. The impact of 8-CPT-cAMP on cell cycle progression can vary; for instance, in Euglena, very low concentrations of 8-CPT-cAMP were able to accelerate mitosis at specific circadian times biologists.com. In human adipose-derived mesenchymal stem cells (ADSCs), 8-CPT-cAMP has been reported to upregulate irradiation-induced apoptosis by inhibiting cyclin E degradation, indicating that the biological effect of cAMP is dependent on the cellular context and the type of apoptosis-inducing factor mdpi.comresearchgate.net. Beyond cell cycle control, 8-CPT-cAMP has also been implicated in promoting neuronal differentiation and influencing synaptic plasticity researchgate.net.
Physiological and Pathophysiological Roles of 8 Cpt Camp Revealed in Biological Systems
Neurobiological Functions and Synaptic Plasticity
8-CPT-cAMP plays a significant role in modulating neurobiological processes, particularly those related to synaptic plasticity and neuronal development, primarily through its activation of Epac proteins.
Contribution to Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
Research indicates that 8-CPT-cAMP contributes to both long-term potentiation (LTP) and long-term depression (LTD), two fundamental mechanisms underlying synaptic plasticity. The selective Epac activator, 8-(4-chlorophenylthio)-2′-O-methyl-cAMP (8-pCPT), has been shown to enhance the maintenance of LTP in mouse hippocampal slices. This enhancement is dependent on protein synthesis and extracellular signal-regulated kinase (ERK) activation, but it does not influence basal synaptic transmission or the initial induction of LTP itself. Crucially, this facilitatory effect on LTP stability is independent of PKA activity bmbreports.orgnih.gov.
Conversely, pharmacological activation of Epac by 8-pCPT can induce LTD in the CA1 region of the hippocampus. This Epac-mediated LTD is sensitive to inhibitors of Epac signaling (e.g., brefeldin-A) and p38 mitogen-activated protein kinase (p38 MAPK), suggesting a direct involvement of the Epac/Rap1/p38 MAPK pathway in this form of synaptic depression bmbreports.orgresearchgate.net. In hippocampal mossy fiber synapses, cAMP analogs like Sp-8-CPT-cAMPS have been observed to elicit a strong and sustained increase in basal presynaptic release probability (Pr), highlighting their role in mossy fiber LTP (MF-LTP) frontiersin.org.
Table 1: Effects of 8-CPT-cAMP on Synaptic Plasticity
| Synaptic Plasticity Event | Effect of 8-CPT-cAMP/Epac Activation | Key Mechanisms/Dependencies | PKA Involvement | Reference |
| LTP Maintenance (Hippocampus) | Enhanced stability | Protein synthesis, ERK activation | PKA-independent | bmbreports.orgnih.gov |
| LTD Induction (Hippocampus CA1) | Induced | Epac/Rap1/p38 MAPK pathway | Not specified | bmbreports.orgresearchgate.net |
| MF-LTP (Hippocampus) | Increased presynaptic release probability | cAMP-dependent PKA activation | Involved | frontiersin.org |
Role in Neurodevelopmental Processes
8-CPT-cAMP has been implicated in various neurodevelopmental processes, particularly in promoting neuronal differentiation and neurite outgrowth. Studies in NS-1 cells, a neuroendocrine cell line, demonstrated that 8-CPT-cAMP significantly promoted neurite extension and induced growth arrest nih.gov. Similarly, 8-CPT-cAMP has been shown to differentiate PC12 cells sigmaaldrich.com. The Epac isoform Epac1 contributes to axonal growth via the Rap1/ERK/cAMP-response element binding protein (CREB) signaling pathway bmbreports.org. Furthermore, Epac2 is involved in adult neurogenesis and glial differentiation bmbreports.org.
In models of neuroblastoma (NS20Y cells) and glioblastoma (U87MG cells), 8-CPT-cAMP has been observed to induce differentiation towards a neuronal-like phenotype. For instance, treatment of NS20Y cells with 1 mM 8-CPT-cAMP led to polygonal cell shapes with numerous dendrites, with 15-20% of cells exhibiting extended neurites compared to 2-4% in controls oncotarget.com. Transcriptomic analysis revealed that 8-CPT-cAMP, sometimes synergistically with other compounds like MS275, can induce a neuron-like transcriptome profile in glioblastoma cells, characterized by an increase in neuron differentiation-related genes researchgate.netresearchgate.net. A related cAMP analog, 8-chloro-cAMP (8-Cl-cAMP), has also been shown to inhibit growth and induce neuronal differentiation in retinoblastoma cells, leading to the production of short, branching processes and increased staining for neuron-specific enolase nih.gov.
Involvement in Higher Cognitive Functions (e.g., Learning, Memory, Emotion)
While 8-CPT-cAMP's direct involvement in higher cognitive functions such as learning, memory, and emotion is primarily inferred through its established roles in synaptic plasticity (LTP and LTD are widely considered cellular correlates of learning and memory), direct studies specifically isolating its effects on these complex behaviors are less explicitly detailed in the provided information. The modulation of LTP and LTD by 8-CPT-cAMP, as discussed in Section 5.1.1, provides a mechanistic link to its potential influence on memory formation researchgate.net.
Implications in Models of Neurological and Mental Disorders (e.g., Autism)
The involvement of 8-CPT-cAMP and its targets, particularly Epac, in neurological and mental disorders is primarily explored through cellular and animal models. For example, an autism-associated variant of Epac2 has been identified, highlighting a role for Ras/Epac2 signaling in the maintenance of basal dendrites bmbreports.org. This suggests that dysregulation of Epac pathways, which can be modulated by 8-CPT-cAMP, may contribute to the pathology of certain neurological conditions like autism. Further research utilizing 8-CPT-cAMP in these models can help elucidate the underlying molecular mechanisms and potential therapeutic targets.
Cardiovascular System Regulation
8-CPT-cAMP, primarily through Epac activation, significantly influences the regulation of the cardiovascular system, particularly in modulating cardiomyocyte contractility and calcium handling.
Modulation of Cardiomyocyte Contractility and Calcium Handling
Epac activation by 8-CPT-cAMP enhances cardiac contractility by intricately regulating intracellular calcium signaling. This involves the mobilization of the Rap1-PLC-CaMKII (Calcium/calmodulin-dependent protein kinase II) signaling pathway, which leads to the phosphorylation of ryanodine (B192298) receptor 2 (RyR2) and subsequent calcium release from the sarcoplasmic reticulum (SR). This process is notably independent of PKA activity ahajournals.orgnih.govmdpi.comnih.gov.
Studies have shown that 8-CPT-cAMP increases cell shortening and myofilament Ca2+ sensitivity in rat cardiomyocytes ahajournals.orgpnas.org. The activation of Epac also leads to increased phosphorylation of key sarcomeric proteins, cardiac Troponin I (cTnI) and cardiac Myosin Binding Protein-C (cMyBP-C), which further contributes to enhanced cell shortening ahajournals.orgpnas.org.
However, sustained Epac activation by 8-CPT can also lead to adverse cardiac effects, including ventricular arrhythmogenesis and action potential lengthening in isolated perfused mouse hearts and rat cardiomyocytes ahajournals.orgmdpi.comnih.gov. This arrhythmogenic potential is linked to increased spontaneous calcium release (Ca2+ sparks) from the SR via CaMKII-dependent phosphorylation of RyR2, causing a diastolic calcium leak in a PKA-independent manner nih.govmdpi.com.
Furthermore, 8-CPT-cAMP has been shown to normalize the amplitude-frequency response in cardiomyocytes from noradrenaline-treated guinea pigs, suggesting its role in stimulating SR Ca2+ uptake and thereby influencing cardiac contractility nih.gov. It can also increase the amplitude of the delayed-rectifier potassium current (IK) in cardiac ventricular myocytes, an effect that is temperature-dependent nih.gov.
Table 2: Effects of 8-CPT-cAMP on Cardiomyocyte Function
| Cardiomyocyte Function | Effect of 8-CPT-cAMP/Epac Activation | Key Mechanisms/Dependencies | PKA Involvement | Reference |
| Contractility | Enhanced | Rap1-PLC-CaMKII pathway, RyR2 phosphorylation, cTnI/cMyBP-C phosphorylation | PKA-independent | ahajournals.orgnih.govmdpi.comnih.govpnas.org |
| Calcium Handling | Increased SR Ca2+ release, increased Ca2+ spark frequency | CaMKII-dependent RyR2 phosphorylation | PKA-independent | nih.govmdpi.com |
| Arrhythmogenesis | Induced (ventricular) | Action potential lengthening | Not specified | ahajournals.orgmdpi.comnih.gov |
| Amplitude-Frequency Response | Normalized (in NA-treated cells) | Stimulation of SR Ca2+ uptake | Not specified | nih.gov |
| Delayed-Rectifier K+ Current (IK) | Increased amplitude | Not specified | Not specified | nih.gov |
Enhancement of Endothelial Barrier Function
8-Cpt-cAMP plays a crucial role in enhancing endothelial barrier (EB) function, which is vital for regulating the passage of solutes, macromolecules, and circulating leukocytes between blood and extravascular space wikipedia.org. Endothelial barrier dysfunction leads to increased vascular permeability, contributing to edema, inflammation, or metastatic cell infiltration wikipedia.org.
Studies have demonstrated that 8-CPT-2′-O-Me-cAMP, an EPAC-selective cAMP analog, significantly enhances EB function in human umbilical vein endothelial cells (HUVECs) wikipedia.orgfishersci.at. This enhancement is primarily mediated through the activation of the EPAC1-Rap1 signaling pathway wikipedia.orgfishersci.at. Activation of EPAC1 by 8-CPT prevents the increased permeability induced by inflammatory mediators such as thrombin wikipedia.orgfishersci.at. The mechanisms involve the stabilization of endothelial cell-cell junctions, characterized by the accumulation of junctional proteins, increased vascular endothelial (VE)-cadherin-dependent cell adhesion, and linearization of cell-cell junctions wikipedia.orgfishersci.at. Furthermore, 8-CPT-cAMP enhances the localization of actin at the cell periphery, a process crucial for maintaining endothelial integrity mims.com. Beyond its direct effects on junctional stability, 8-CPT-cAMP has also been shown to improve blood-brain barrier (BBB) dysfunction by increasing the expression of tight junction proteins and reducing the formation of stress fibers. While 8-CPT-cAMP activates PI3Kα and PI3Kβ signaling, these pathways primarily regulate endothelial cell survival rather than directly contributing to barrier stabilization mims.com.
Role in Cardiac Hypertrophy Signaling
Cardiac hypertrophy, an adaptive response of cardiomyocytes to pressure or volume overload, involves an increase in sarcomere organization. The role of EPAC, and consequently 8-Cpt-cAMP, in cardiac hypertrophy signaling is complex and has been a subject of extensive research.
Direct activation of endogenous EPAC, particularly EPAC1 (the predominant isoform in rat cardiac myocytes), by 8-CPT has been shown to increase various markers of hypertrophy, including cell-surface area, protein synthesis, and atrial natriuretic factor expression wikipedia.org. EPAC is often found to be upregulated in hypertrophic hearts. The hypertrophic effects induced by 8-CPT can proceed through signaling pathways involving Ras, calcineurin, and CaMKII, independent of PKA and Rap1 activation. EPAC activation can trigger spontaneous Ca2+ release from the sarcoplasmic reticulum (SR) via CaMKII-dependent phosphorylation of RyR2, leading to diastolic Ca2+ leak in a PKA-independent manner. This also involves EPAC1's role in activating excitation-transcription coupling, a process where Ca2+ activates gene transcription. Additionally, EPAC can activate protein kinase C (PKC), which phosphorylates cardiac Troponin I (cTnI) and cardiac myosin-binding protein C (MyBPC), contributing to enhanced cell shortening. Conversely, genetic inhibition of EPAC1 has been observed to reduce cardiac remodeling induced by chronic β-adrenergic receptor stimulation, and EPAC1 deletion can offer a protective effect against apoptosis in pressure overload-induced hypertrophy.
Endocrine System Physiology
Stimulatory Effects on Pancreatic β-Cell Exocytosis and Insulin (B600854) Secretion
Cyclic AMP (cAMP) is a pivotal second messenger in pancreatic β-cells, exerting powerful stimulatory effects on intracellular Ca2+ signaling and insulin secretion. 8-CPT-2Me-cAMP (8-pCPT-2′-O-Me-cAMP), an EPAC-selective cAMP analog, has been instrumental in elucidating the PKA-independent mechanisms of cAMP action in these cells.
8-CPT-2Me-cAMP stimulates Ca2+-induced Ca2+ release (CICR) and exocytosis in human β-cells and INS-1 insulin-secreting cell lines. This effect is notably PKA-independent, as it remains unblocked by PKA inhibitors such as H-89, KT 5720, or Rp-8-Br-cAMPS. EPAC2 is identified as the predominant EPAC variant expressed in human islets. In human islets, 8-pCPT-2′-O-Me-cAMP potentiates both first- and second-phase glucose-stimulated insulin secretion (GSIS). This insulin secretagogue action is associated with depolarization and an increase in intracellular Ca2+. While the direct exocytotic effect is PKA-independent, some studies suggest a permissive role for PKA activity in supporting human islet insulin secretion that is both glucose-dependent and EPAC-regulated. The ability of cAMP to induce exocytosis independently of PKA activation is specifically mimicked by the selective EPAC agonist 8CPT-2Me-cAMP.
An illustrative example of 8-CPT-2Me-cAMP's effect on ghrelin secretion is shown in the table below:
| Treatment (10 µM) | Fold of Control Ghrelin Secretion | P-value |
| 8-CPT-2Me-cAMP | 1.37 ± 0.136 | < 0.05 |
| Control | 1.00 | |
| Data adapted from. |
Hematopoiesis and Leukemogenesis
Induction of Differentiation and Degradation of Fusion Oncoproteins in Acute Promyelocytic Leukemia (APL) Models
Acute promyelocytic leukemia (APL) characterized by the t(11;17)(q23;q21) translocation is often refractory to standard all-trans retinoic acid (ATRA)-based therapy. 8-Cpt-cAMP has emerged as a compound with significant therapeutic potential in APL models due to its ability to induce differentiation and promote the degradation of oncogenic fusion proteins.
8-chlorophenylthio adenosine-3′, 5′-cyclic monophosphate (8-CPT-cAMP) enhances cellular differentiation and improves gene trans-activation by ATRA in leukemic blasts. A key mechanism involves 8-CPT-cAMP potentiating ATRA-induced degradation of the promyelocytic leukemia zinc finger/retinoic acid receptor-α (PLZF/RARα) fusion oncoprotein through its Ser765 phosphorylation. This process is mediated by 8-CPT-cAMP activating PKA, which leads to the phosphorylation of PLZF/RARα at Ser765 and a subsequent increase in the dissociation of silencing mediators, such as SMRT and N-CoR, from the fusion protein.
Furthermore, a strong synergistic effect has been observed between low concentrations of arsenic trioxide (As2O3) and 8-CPT-cAMP in fully inducing the differentiation of APL cell lines (NB4 and NB4-R1) and fresh APL cells. Cyclic AMP also facilitates the degradation of the As2O3-mediated fusion protein PML-RARα. In in vivo models of t(11;17) APL, 8-CPT-cAMP significantly improved the therapeutic efficacy of ATRA by targeting leukemia-initiating cell activity, leading to enhanced differentiation and oncoprotein degradation. Related cAMP analogs, such as 8-Cl-cAMP, have also demonstrated significant antileukemic effects in both ATRA-sensitive and ATRA-resistant APLs, inducing a combination of cell growth arrest, differentiation, and apoptosis.
Inhibition of Leukemia-Initiating Cell Activity
8-CPT-cAMP has demonstrated significant roles in modulating the activity of leukemia-initiating cells, particularly in acute promyelocytic leukemia (APL). Research has shown that 8-CPT-cAMP can enhance cellular differentiation and improve gene trans-activation when combined with all-trans retinoic acid (ATRA) in leukemic blasts nih.govnih.govresearchgate.net. This synergistic effect involves the activation of PKA by 8-CPT-cAMP, leading to the phosphorylation of the promyelocytic leukemia zinc finger/retinoic acid receptor-α (PLZF/RARα) fusion protein at Ser765 nih.govnih.govresearchgate.net. This phosphorylation promotes the dissociation of silencing mediators from PLZF/RARα, thereby reactivating the retinoic acid pathway in leukemic cells nih.govnih.gov.
Furthermore, 8-CPT-cAMP has been observed to potentiate ATRA-induced degradation of PLZF/RARα through its Ser765 phosphorylation nih.govnih.gov. In in vivo murine models of t(11;17) APL, treatment with 8-CPT-cAMP significantly improved the therapeutic efficacy of ATRA by targeting leukemia-initiating cell activity, inducing enhanced differentiation and oncoprotein degradation nih.govnih.govresearchgate.net.
In other leukemia contexts, such as chronic myelogenous leukemia (CML), an analog, 8-Cl-cAMP, has been investigated for its antileukemic effects. Ex vivo treatment of bone marrow cells from CML patients with 100 µM 8-Cl-cAMP for 24-48 hours led to the selective purging of Philadelphia Chromosome-positive cells without significant toxicity to healthy donor bone marrow cells, as measured by colony-forming unit (CFU) assays nih.gov. Bone marrow cells from patients in the accelerated phase of CML showed selective, but incomplete elimination of Philadelphia Chromosome-positive colony forming cells nih.gov. This suggests a potential for 8-CPT-cAMP and similar cAMP agonists in purging malignant cells in various leukemias nih.gov. In B-cell Acute Lymphoblastic Leukemia (BCP-ALL) cells, 8-CPT-cAMP induced the formation of autophagosomes and inhibited DNA damage-induced apoptosis, mediated via PKA activation oncotarget.com.
Table 1: Effects of 8-CPT-cAMP and Analogs on Leukemia Cells
| Leukemia Type | Treatment | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| t(11;17) APL (murine model) | 8-CPT-cAMP + ATRA | Enhanced cellular differentiation; improved gene trans-activation; potentiated PLZF/RARα degradation; improved therapeutic effect; targeted leukemia-initiating cells | Activation of PKA, phosphorylation of PLZF/RARα at Ser765, dissociation of silencing mediators, transcriptional reactivation of retinoic acid pathway | nih.govnih.govresearchgate.net |
| B-cell Acute Lymphoblastic Leukemia (BCP-ALL) cells | 8-CPT-cAMP | Induced formation of autophagosomes; inhibited DNA damage-induced apoptosis | PKA activation (similar to forskolin) | oncotarget.com |
| Chronic Myelogenous Leukemia (CML) (ex vivo) | 8-Cl-cAMP (analog) | Selective purging of Philadelphia Chromosome-positive cells; reduced DNA synthesis and viability in p210(bcr/abl) transformed cells | PKA activation, independent of Raf inhibition | nih.gov |
Immune System and Inflammatory Responses
8-CPT-cAMP plays a crucial role in modulating immune system functions and inflammatory responses, primarily through its influence on intracellular cAMP signaling pathways.
Regulation of Mediator Release from Immune Cells (e.g., Basophils)
Studies on human basophils have shown that cAMP analogs, including Sp-8-CPT-cAMPS (a Sp-isomer of 8-CPT-cAMP), are effective inhibitors of mediator release. Specifically, Sp-8-CPT-cAMPS significantly inhibits the release of histamine, interleukin-4 (IL-4), and interleukin-13 (IL-13) from basophils activated by either anti-IgE or IL-3 nih.govresearchgate.netresearchgate.net. This inhibitory action suggests that the cAMP/protein kinase A (PKA) pathway plays a suppressive role in IgE- and non-IgE-dependent mediator release from basophils, which are key cells in allergic inflammation nih.govresearchgate.net.
Table 2: Effects of Sp-8-CPT-cAMPS on Basophil Mediator Release
| Mediator | Activation Stimulus | Effect of Sp-8-CPT-cAMPS (1 mM) | Statistical Significance | Reference |
|---|---|---|---|---|
| Histamine | Anti-IgE | Significant inhibition | P < 0.01 | nih.govresearchgate.net |
| IL-4 | Anti-IgE | Significant inhibition | P < 0.05 | nih.govresearchgate.net |
| IL-13 | Anti-IgE | Significant inhibition | P < 0.05 | nih.govresearchgate.net |
| Histamine | IL-3 | Significant inhibition | P < 0.05 | nih.govresearchgate.net |
| IL-4 | IL-3 | Significant inhibition | P < 0.05 | nih.govresearchgate.net |
| IL-13 | IL-3 | Significant inhibition | P < 0.05 | nih.govresearchgate.net |
Modulation of Cytokine Production and Release (e.g., IL-8)
8-CPT-cAMP and its derivatives have been shown to modulate the production and release of various cytokines. In human leukocytes, 8-(4-chlorophenylthio)-cAMP (8-pCPT-cAMP) modulates cytokine secretion nih.gov. In T cells, the PKA activator 6-Bnz-cAMP, which mimics 8-pCPT-cAMP's effects, globally inhibits cytokine secretion, indicating PKA-mediated action nih.gov.
In contrast, 8-pCPT-2'-O-Me-cAMP, an Epac-selective cAMP analog, specifically inhibits interleukin-10 (IL-10) production in lipopolysaccharide (LPS)-activated T-cell-depleted peripheral blood mononuclear cells and purified monocytes, while having little to no effect on IL-1β, tumor necrosis factor alpha (TNF-α), and IL-12 production nih.govaai.org. In B cells, however, 6-Bnz-cAMP stimulates IL-10 production, whereas 8-pCPT-2'-O-Me-cAMP does not nih.gov.
In Kupffer cell cultures, 8-CPT-cAMP specifically down-regulates TNF-α levels without affecting IL-10 levels nih.govasm.org. Pretreatment with 1 µM of 8-CPT-cAMP resulted in a significant reduction of TNF-α, while even 100 µM did not reduce IL-10 nih.govasm.org. This reduction in TNF-α was also observed at the mRNA expression level nih.gov.
Regarding interleukin-8 (IL-8), a key inflammatory mediator, 8-pCPT-2'-O-Me-cAMP (an Epac activator) significantly increases bradykinin-induced IL-8 release from human airway smooth muscle cells nih.gov. This effect is mimicked by the hydrolysis-resistant Epac activator Sp-8-pCPT-2'-O-Me-cAMPS, suggesting that both PKA and Epac pathways contribute to the augmentation of IL-8 release in these cells nih.gov. Conversely, in bronchial epithelial cells, 8-bromoadenosine (B559644) 3′,5′-cyclic monophosphate (8-Br-cAMP), a PKA agonist, was found to decrease HDE-stimulated IL-6 and IL-8 release, and also reduced TNF-α release by inhibiting TNF-α-converting enzyme (TACE) activity physiology.org. This indicates a complex, context-dependent modulation of cytokine production by different cAMP analogs and their specific targets (PKA vs. Epac).
Table 3: Modulation of Cytokine Production by 8-CPT-cAMP and Analogs
| Cytokine | Cell Type | cAMP Analog | Target Pathway | Effect | Reference |
|---|---|---|---|---|---|
| IL-10 | Monocytes | 8-pCPT-2'-O-Me-cAMP | Epac | Inhibition | nih.govaai.org |
| IL-10 | B cells | 6-Bnz-cAMP | PKA | Stimulation | nih.gov |
| TNF-α | Kupffer cells | 8-CPT-cAMP | PKA (implied) | Down-regulation | nih.govasm.org |
| IL-8 | Airway smooth muscle cells | 8-pCPT-2'-O-Me-cAMP | Epac | Augmentation of bradykinin-induced release | nih.gov |
| IL-8 | Bronchial epithelial cells | 8-Br-cAMP (PKA agonist) | PKA | Decrease of HDE-stimulated release | physiology.org |
| IL-6 | Bronchial epithelial cells | 8-Br-cAMP (PKA agonist) | PKA | Decrease of HDE-stimulated release | physiology.org |
Renal and Electrolyte Homeostasis
While direct extensive research focusing solely on 8-CPT-cAMP's role in renal and electrolyte homeostasis is less prominent in the provided search results compared to its roles in leukemia and immune responses, the broader context of cAMP signaling is critical in kidney function. Cyclic AMP is a well-established second messenger involved in regulating various renal processes, including water and electrolyte transport.
In the context of fluid transport, cAMP plays a critical role in activating cystic fibrosis transmembrane conductance regulator (CFTR) promoter and mRNA expression in lung epithelial cells nih.gov. Although this is in lung epithelial cells, the principle of cAMP's role in regulating ion channels like CFTR is relevant to electrolyte homeostasis. For instance, IL-8/CINC-1 can inhibit cAMP-stimulated alveolar epithelial fluid transport, and this inhibition can be prevented by pretreatment with 8-CPT-cAMP nih.gov. This suggests that 8-CPT-cAMP, by activating cAMP pathways, can counteract disruptions to fluid transport mechanisms.
The general understanding of cAMP's role in the kidney involves the regulation of aquaporins (water channels) and various ion transporters (e.g., sodium, chloride) that are essential for maintaining fluid and electrolyte balance. While specific studies detailing 8-CPT-cAMP's direct and isolated effects on renal and electrolyte homeostasis were not explicitly detailed in the provided search results, its function as a PKA and Epac activator implies its potential to influence these processes given the widespread involvement of cAMP signaling in renal physiology. For example, cAMP-dependent protein kinase (PKA) is known to regulate sodium transport in various epithelial cells, and aquaporin activity is also modulated by cAMP pathways.
Research Methodologies and Considerations for 8 Cpt Camp Application
Strategies for Enhanced Cellular Delivery and Biotransformation
Metabolic Stability and Resistance to Phosphodiesterase Hydrolysis
8-CPT-cAMP exhibits enhanced metabolic stability and resistance to hydrolysis by phosphodiesterase (PDE) enzymes, which are crucial for maintaining its intracellular concentration and sustained biological activity xenbase.orgwikipedia.org. Phosphodiesterases are a family of enzymes responsible for hydrolyzing cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP), into their inactive 5'-AMP form, thereby regulating intracellular signaling pathways guidetopharmacology.org. The structural modifications in 8-CPT-cAMP, particularly the 8-chlorophenylthio moiety, contribute to its improved resistance to PDE degradation compared to endogenous cAMP xenbase.orgwikipedia.org.
For instance, a phosphorothioate (B77711) derivative of 8-CPT-cAMP (Sp-8-pCPT-2'-O-Me-cAMPS) has been specifically noted for its resistance to PDE hydrolysis ctdbase.org. Similarly, Rp-8-CPT-cAMPS, an antagonist of protein kinase A (PKA), also demonstrates metabolic stability against mammalian cyclic nucleotide-responsive phosphodiesterases, which helps in preventing potential side effects from active metabolites frontiersin.org. This inherent stability makes 8-CPT-cAMP a valuable tool for studies requiring prolonged activation of cAMP-dependent pathways without rapid degradation.
Assessment of Potential Off-Target Effects
While 8-CPT-cAMP is designed to selectively activate specific cAMP effectors, particularly Epac (Exchange protein directly activated by cAMP), it is important to consider its potential for off-target effects ctdbase.orgfishersci.ca. These off-target interactions can complicate the interpretation of experimental results, necessitating careful validation through complementary approaches.
Non-Specific PDE Inhibition by Analogs
A significant off-target effect of 8-CPT-cAMP and its analogs is their ability to inhibit phosphodiesterases non-specifically ctdbase.orgfishersci.ca. This inhibition can lead to an indirect increase in intracellular levels of both cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), consequently activating other signaling molecules such as protein kinase A (PKA), protein kinase G (PKG), and cyclic nucleotide-gated channels ctdbase.orgfishersci.ca.
Research indicates that 8-CPT-cAMP is a potent inhibitor of the cGMP-specific phosphodiesterase (PDE VA), with an IC50 of 0.9 µM, a potency comparable to that of zaprinast (B1683544) invivochem.cn. It also demonstrates inhibitory effects on other PDE isoforms, including PDE III (IC50 = 24 µM) and PDE IV (IC50 = 25 µM) invivochem.cn. Furthermore, 8-CPT-cAMP has been observed to increase basal cGMP levels by inhibiting PDE V xenbase.org. This broad PDE inhibition highlights the need for caution when attributing observed cellular effects solely to Epac activation.
Table 1: Inhibitory Potency of 8-CPT-cAMP on Various PDE Isoforms
| PDE Isoform | IC50 (µM) | Reference |
| PDE VA | 0.9 | invivochem.cn |
| PDE III | 24 | invivochem.cn |
| PDE IV | 25 | invivochem.cn |
Formation of Active Intracellular Metabolites
The formation of active intracellular metabolites from 8-CPT-cAMP derivatives represents another source of Epac-independent effects that can influence cellular function ctdbase.orgfishersci.ca. For instance, the acetoxymethyl ester form, 8-CPT-2′-O-Me-cAMP-AM (also known as 8-CPT-AM or 007-AM), is a prodrug designed to enhance membrane permeability wikipedia.orgctdbase.orgfishersci.ca. Once inside the cell, it is readily hydrolyzed by cellular esterases to release the biologically active parent compound ctdbase.orgfishersci.ca. While this modification improves cellular delivery, the potential for these metabolites to exert their own biological activities, independent of the intended Epac activation, must be considered. In some contexts, such as in trypanosomes, products of 8-CPT-cAMP intracellular hydrolysis have been linked to growth inhibition via a cAMP-independent mechanism wikipedia.org. Conversely, the metabolic stability of certain derivatives like Rp-8-CPT-cAMPS is specifically noted for avoiding such potential side effects from active metabolites frontiersin.org.
Integration with Genetic and Molecular Biology Approaches
To overcome the limitations of pharmacological tools like 8-CPT-cAMP, particularly its off-target effects and differential selectivity, researchers often integrate its application with genetic and molecular biology approaches. These combined methodologies provide a more precise means of dissecting the specific roles of cAMP effector proteins.
Utilization of Gene Knockout Models (e.g., Epac1 KO, Epac2 KO)
Gene knockout (KO) models, specifically targeting Epac1 and Epac2, are invaluable for definitively determining the isoform-specific functions of Epac proteins ctdbase.orgresearchgate.net. While 8-CPT-cAMP is generally considered an Epac activator, it preferentially activates Epac1 over Epac2, and its efficacy can vary depending on the expression levels of each isoform in cells or tissues ctdbase.orgfishersci.caresearchgate.net.
Studies employing Epac1 knockout (Epac1−/−), Epac2 knockout (Epac2−/−), or combined knockout (Epac1/2−/−) mouse models have been instrumental in clarifying the distinct roles of these isoforms. For example, 8-CPT-induced sarcoplasmic reticulum (SR) Ca2+ leak, a potential arrhythmogenic trigger, was abolished in Epac2-KO and double knockout mice but remained unaltered in Epac1-KO mice, demonstrating the essential role of Epac2 in this specific process. Similarly, Epac1 KO mice have shown protection from 3-propionic acid-induced apoptosis and reduced expression of the pro-apoptotic protein Bim researchgate.net. Although Epac1 or Epac2 KO mice generally exhibit minor or no suppression of basal cardiac function, these models are critical for isolating the contributions of individual Epac isoforms to various physiological and pathological processes.
Table 2: Differential Effects of 8-CPT-cAMP in Epac Knockout Models
| Model Type | 8-CPT-cAMP-Induced SR Ca2+ Leak | Basal Cardiac Function | Apoptosis (3-propionic acid-induced) |
| Wild-Type (WT) | Present | Unaltered | Susceptible |
| Epac1 Knockout | Unaltered | Unaltered | Protected |
| Epac2 Knockout | Abolished | Unaltered | Not directly linked |
| Epac1/2 Knockout | Abolished | Unaltered | Not directly linked |
Application of RNA Interference (siRNA) for Gene Silencing
RNA interference (RNAi), particularly using small interfering RNA (siRNA), provides a powerful method for transiently silencing specific genes, thereby complementing pharmacological and genetic knockout approaches. This technique allows researchers to investigate the downstream targets and pathways influenced by 8-CPT-cAMP-mediated signaling.
For instance, siRNA-mediated knockdown of both Epac1 and Epac2 has been successfully used to reduce neurite outgrowth and to block cAMP-induced neurite growth, highlighting the involvement of these Epac isoforms in neuronal development researchgate.net. In another application, siRNA was employed to silence KDM5A, KDM5B, and KDM5C isoforms to elucidate their roles in cAMP-induced H3K4me3 demethylation, where 8-CPT-cAMP was utilized to elevate intracellular cAMP levels. Furthermore, siRNA has been used to silence genes such as Ferritin heavy chain 1 (FTH1) and RAPGEF2 to study the effects of cAMP (applied as 8-CPT-cAMP) on DNA hydroxymethylation. The utility of siRNA extends to investigating gene expression, as demonstrated by studies where siRNA silencing of cFos inhibited the cAMP-mediated expression of c-jun and CD44, with 8-CPT-cAMP serving as the cAMP-inducing agent.
Future Research Directions and Translational Perspectives
Refinement of Analogs with Increased Selectivity and Reduced Off-Target Activity
The utility of 8-CPT-cAMP as a research tool is dependent on its specificity for its intended targets. While 8-CPT-cAMP itself can activate both PKA and Epac, a significant focus of research has been the development of analogs with enhanced selectivity. A prime example is 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), which demonstrates a strong preference for Epac over PKA. This selectivity is attributed to the 2'-O-methyl substitution on the ribose ring, which sterically hinders binding to the cAMP-binding domains of PKA while still permitting interaction with the corresponding domains of Epac.
Future research in this area will likely focus on:
Rational Drug Design: Utilizing computational modeling and structural biology to design novel analogs with optimized interactions with the cAMP-binding domains of Epac1, Epac2, and PKA isoforms, thereby enhancing selectivity.
Minimizing Off-Target Effects: Systematically screening new analogs against a panel of PDEs and other potential off-target proteins to identify compounds with the cleanest pharmacological profiles.
Improving Physicochemical Properties: Developing analogs with enhanced membrane permeability and resistance to hydrolysis by PDEs, leading to more predictable and sustained intracellular concentrations.
A comparative look at the selectivity of some key cAMP analogs is presented in the table below.
| Compound | Primary Target(s) | Key Features |
| 8-CPT-cAMP | PKA and Epac | Lipophilic, membrane-permeable analog. |
| 8-pCPT-2'-O-Me-cAMP | Epac | High selectivity for Epac over PKA. |
| 6-Bnz-cAMP | PKA | Selective activator of PKA. |
| Sp-8-CPT-cAMPS | PKA and Epac | A non-hydrolyzable analog. |
Dissecting Compartmentalized cAMP Signaling Networks in Complex Biological Systems
It is now well-established that cAMP signaling is not a uniform event within the cell. Instead, it is organized into discrete microdomains, often orchestrated by A-kinase anchoring proteins (AKAPs), which bring together adenylyl cyclases, PDEs, and cAMP effectors into localized signaling complexes. This compartmentalization allows for specific and localized downstream responses to cAMP.
Tools like 8-CPT-cAMP and its selective analogs are invaluable for probing these signaling networks. By selectively activating either PKA or Epac, researchers can begin to unravel the specific contributions of each effector to localized signaling events. The development of genetically encoded biosensors, particularly those based on Förster resonance energy transfer (FRET), has revolutionized the study of compartmentalized cAMP signaling. These sensors can be targeted to specific subcellular locations, providing real-time visualization of cAMP dynamics in response to stimuli, including the application of cAMP analogs. nih.gov
Future research will likely involve:
Targeted Analog Delivery: Developing methods to deliver cAMP analogs to specific subcellular compartments, allowing for even more precise manipulation of localized signaling events.
Super-Resolution Microscopy: Combining the use of cAMP biosensors and selective analogs with advanced imaging techniques to visualize cAMP nanodomains with unprecedented spatial resolution.
Computational Modeling: Integrating experimental data from biosensor imaging and analog stimulation into computational models to simulate and predict the behavior of complex, compartmentalized cAMP signaling networks.
Uncovering Novel Downstream Effectors and Interaction Partners of Epac and PKA
While PKA and Epac are the primary effectors of cAMP, the full spectrum of their downstream targets and interaction partners is still being elucidated. 8-CPT-cAMP and its analogs are powerful tools in this discovery process. For example, the Epac-selective analog 8-pCPT-2'-O-Me-cAMP has been instrumental in identifying Rap1, a small GTPase, as a key downstream effector of Epac, involved in processes such as cell adhesion and exocytosis. nih.govresearchgate.net
Quantitative proteomics has emerged as a powerful, unbiased approach to identify novel downstream targets. By treating cells with 8-CPT-cAMP and comparing the proteomic or phosphoproteomic profiles of wild-type cells versus cells lacking PKA, researchers can identify proteins that are regulated in a PKA-dependent or -independent manner. One such study in S49 lymphoma cells identified numerous proteins whose expression was altered by 8-CPT-cAMP, providing a rich dataset of potential downstream effectors. acs.orgnih.gov
Future research directions include:
Affinity Purification-Mass Spectrometry (AP-MS): Using tagged versions of Epac and PKA as bait to pull down interacting proteins in the presence or absence of selective cAMP analogs to identify novel interaction partners.
Phosphoproteomics: Employing advanced mass spectrometry techniques to identify novel phosphorylation substrates of PKA and potential downstream targets of Epac signaling in response to stimulation with 8-CPT-cAMP analogs.
Functional Genomics: Utilizing CRISPR-based screening approaches in combination with selective cAMP analogs to identify genes that are essential for Epac- or PKA-mediated cellular responses.
A summary of some identified downstream effects of 8-CPT-cAMP is provided below.
| Effector Pathway | Downstream Effect | Cellular Process |
| Epac | Rap1 activation | Cell adhesion, exocytosis, neurite outgrowth |
| Epac | Ca2+ mobilization from intracellular stores | Insulin (B600854) secretion, exocytosis |
| PKA | Altered gene expression | Cell cycle regulation, metabolism |
| PKA/Epac Independent | Changes in protein expression | Various cellular processes |
Exploring the Therapeutic Potential of cAMP Signaling Modulation in Various Diseases
The diverse cellular processes regulated by cAMP signaling make it an attractive target for therapeutic intervention in a wide range of diseases. The development of selective cAMP analogs like 8-CPT-cAMP derivatives has provided valuable tools to explore these therapeutic possibilities.
Cancer: The role of cAMP in cancer is complex and context-dependent, with reports of both tumor-suppressive and tumor-promoting effects. Analogs like 8-Cl-cAMP have been shown to induce apoptosis in various cancer cell lines. nih.gov The ability to selectively activate PKA or Epac may offer a more targeted approach to cancer therapy.
Cardiovascular Disease: Epac activation has been implicated in protective effects in the cardiovascular system, including the attenuation of inflammatory responses in vascular endothelial cells.
Metabolic Disorders: Epac is a key player in the regulation of insulin secretion from pancreatic beta-cells. Epac-selective activators have been shown to potentiate glucose-stimulated insulin release, suggesting a potential therapeutic avenue for type 2 diabetes. nih.gov
Neurological Disorders: cAMP signaling is crucial for synaptic plasticity and memory formation. Modulating PKA and Epac activity could offer therapeutic benefits in neurodegenerative diseases and cognitive disorders.
Future translational research will require:
Preclinical Studies: Rigorous testing of selective cAMP analogs in animal models of various diseases to establish efficacy and identify potential toxicities.
Biomarker Development: Identifying biomarkers that can predict which patient populations are most likely to respond to therapies targeting the cAMP pathway.
Development of Drug Delivery Systems: Designing strategies to deliver cAMP analogs specifically to diseased tissues to maximize therapeutic effects and minimize systemic side effects.
Development of Advanced Imaging and Biosensor Technologies for Real-time cAMP Dynamics
The development of genetically encoded biosensors for cAMP has been a paradigm shift, allowing for the real-time visualization of second messenger dynamics in living cells. nih.gov These biosensors, often based on FRET, utilize a cAMP-binding domain (from PKA or Epac) flanked by two fluorescent proteins. nih.gov Binding of cAMP induces a conformational change that alters the FRET efficiency, providing a readout of cAMP concentration.
Several generations of these biosensors have been developed, with improvements in dynamic range, signal-to-noise ratio, and affinity for cAMP. Examples include the single fluorescent protein-based sensors like Flamindo and the cADDis sensor. nih.govplos.orgnih.gov These tools are essential for studying the spatio-temporal effects of exogenously applied cAMP analogs like 8-CPT-cAMP.
Future advancements in this field are expected to include:
Multi-color Biosensors: The development of biosensors with different spectral properties to allow for the simultaneous imaging of cAMP and other signaling molecules, such as Ca2+ or kinase activity.
High-Throughput Screening Platforms: Integrating cAMP biosensors into automated microscopy platforms to enable high-throughput screening of compound libraries for novel modulators of cAMP signaling.
In Vivo Imaging: Adapting and optimizing cAMP biosensors for use in living organisms to study cAMP dynamics in the context of a whole organism during normal physiology and disease.
The table below summarizes some of the available genetically encoded cAMP biosensors.
| Biosensor | Type | Principle |
| PKA-based FRET sensors | FRET | Conformational change in PKA upon cAMP binding alters distance between fluorescent proteins. |
| Epac-based FRET sensors | FRET | Conformational change in Epac upon cAMP binding alters distance between fluorescent proteins. |
| Flamindo | Single FP | cAMP binding to an Epac domain fused to a yellow fluorescent protein alters its fluorescence intensity. nih.govplos.org |
| cADDis | Single FP | A circularly permuted fluorescent protein linked to Epac2 that changes fluorescence upon cAMP binding. nih.gov |
| G-Flamp | Single FP | A high-performance cpGFP-based cAMP indicator with a large dynamic range. researchgate.netfrontiersin.orgnih.gov |
Multi-Omics Approaches to Elucidate Comprehensive Cellular Responses to 8-Cpt-cAMP
To gain a holistic understanding of the cellular response to 8-CPT-cAMP, it is necessary to move beyond the study of individual signaling pathways and embrace a systems-level approach. Multi-omics technologies, which allow for the global analysis of different classes of biological molecules, are ideally suited for this purpose.
Transcriptomics: Microarray and RNA-sequencing studies have been used to identify global changes in gene expression in response to 8-CPT-cAMP. These studies have revealed that cAMP, acting through PKA, can regulate the expression of thousands of genes, including those involved in cell cycle control. nih.gov
Proteomics: As mentioned earlier, quantitative proteomics can identify changes in protein expression and phosphorylation in response to 8-CPT-cAMP, providing insights into the downstream signaling networks. acs.orgnih.gov
Metabolomics: Analyzing the global metabolic profile of cells treated with 8-CPT-cAMP can reveal how cAMP signaling impacts cellular metabolism.
Integrative Multi-Omics: The true power of these approaches lies in the integration of data from multiple omics layers. For example, combining transcriptomic and proteomic data can reveal how changes in gene expression translate to changes in protein levels and cellular function.
Future research in this area will focus on:
Single-Cell Multi-Omics: Applying omics technologies at the single-cell level to dissect the heterogeneity of cellular responses to 8-CPT-cAMP within a population of cells.
Temporal Omics: Performing time-course omics experiments to capture the dynamic changes in the transcriptome, proteome, and metabolome following stimulation with 8-CPT-cAMP.
Computational Integration: Developing sophisticated computational tools to integrate and interpret large, multi-omics datasets to build comprehensive models of cAMP signaling networks.
By leveraging these advanced multi-omics strategies, researchers can build a more complete and nuanced picture of the multifaceted roles of 8-CPT-cAMP and the broader cAMP signaling network in health and disease.
Q & A
Q. How can researchers structure supplementary materials to comply with journal guidelines for 8-CPT-cAMP studies?
- Methodological Answer : Follow Beilstein Journal guidelines: include raw data (e.g., electrophysiology traces, flow cytometry plots) as supplementary files. For synthesis studies, provide NMR/MS spectra and purity certificates. Use hyperlinks in the main text to reference supplementary tables (e.g., IC50 values) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
